molecular formula C6H7FN4 B13153336 N-amino-4-fluoropyridine-2-carboximidamide

N-amino-4-fluoropyridine-2-carboximidamide

Katalognummer: B13153336
Molekulargewicht: 154.15 g/mol
InChI-Schlüssel: FRLHPHGCVBMHMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-amino-4-fluoropyridine-2-carboximidamide is a fluorinated heterocyclic building block with the CAS Number 1334147-90-8 and a molecular formula of C6H7FN4 . This compound is primarily utilized in organic synthesis and scientific research as a key intermediate for the development of novel active molecules. Its structure, featuring both a fluoropyridine ring and a carboximidamide group, makes it a valuable precursor in medicinal and agrochemical chemistry. Research indicates that pyridine carboxamide derivatives are of significant interest in the discovery of new antifungal agents . Specifically, such compounds have been designed and synthesized as potential Succinate Dehydrogenase Inhibitors (SDHIs), demonstrating activity against plant pathogenic fungi by disrupting mitochondrial function . As a specialized chemical, N-amino-4-fluoropyridine-2-carboximidamide is intended for research and development applications only in fields like agrochemicals and pharmaceuticals . It is not intended for diagnostic, therapeutic, or any human or animal use .

Eigenschaften

Molekularformel

C6H7FN4

Molekulargewicht

154.15 g/mol

IUPAC-Name

N'-amino-4-fluoropyridine-2-carboximidamide

InChI

InChI=1S/C6H7FN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11)

InChI-Schlüssel

FRLHPHGCVBMHMZ-UHFFFAOYSA-N

Isomerische SMILES

C1=CN=C(C=C1F)/C(=N/N)/N

Kanonische SMILES

C1=CN=C(C=C1F)C(=NN)N

Herkunft des Produkts

United States
Foundational & Exploratory

"N-amino-4-fluoropyridine-2-carboximidamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-amino-4-fluoropyridine-2-carboximidamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed, robust, and efficient synthesis pathway for N-amino-4-fluoropyridine-2-carboximidamide, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is centered around the direct conversion of 4-fluoropyridine-2-carbonitrile with hydrazine hydrate, a method chosen for its high efficiency and atom economy. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, and present the necessary data for the successful synthesis and characterization of the target compound.

Introduction and Strategic Rationale

N-amino-4-fluoropyridine-2-carboximidamide is a heterocyclic compound with potential applications in the development of novel therapeutic agents. The strategic inclusion of a fluorine atom on the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The N-amino-carboximidamide functional group offers a versatile scaffold for further chemical modifications and interactions with biological targets.

The synthetic strategy outlined in this guide prioritizes a convergent and efficient approach, starting from the readily accessible or commercially available 4-fluoropyridine-2-carbonitrile. This late-stage functionalization to introduce the N-amino-carboximidamide moiety is advantageous as it minimizes the handling of potentially more complex and reactive intermediates.

Proposed Synthesis Pathway

The recommended synthesis of N-amino-4-fluoropyridine-2-carboximidamide proceeds via a single, high-yielding step from 4-fluoropyridine-2-carbonitrile.

Overall Reaction Scheme

Synthesis of N-amino-4-fluoropyridine-2-carboximidamide reactant1 4-Fluoropyridine-2-carbonitrile product N-amino-4-fluoropyridine-2-carboximidamide reactant1->product Ethanol, Reflux reactant2 Hydrazine Hydrate (H2N-NH2 . H2O) reactant2->product

Caption: Proposed synthesis of N-amino-4-fluoropyridine-2-carboximidamide.

Mechanistic Considerations

The reaction mechanism involves the nucleophilic addition of hydrazine to the electrophilic carbon of the nitrile group in 4-fluoropyridine-2-carbonitrile. The electron-withdrawing nature of the fluorinated pyridine ring enhances the electrophilicity of the nitrile carbon, facilitating the initial attack by hydrazine. A subsequent intramolecular proton transfer leads to the formation of the stable N-amino-4-fluoropyridine-2-carboximidamide product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-amino-4-fluoropyridine-2-carboximidamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Fluoropyridine-2-carbonitrile≥98% PurityCommercially available
Hydrazine Hydrate (64-65% N2H4)Reagent GradeCommercially available
Ethanol (200 proof)AnhydrousCommercially available
Diethyl EtherAnhydrousCommercially available
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoropyridine-2-carbonitrile (10.0 g, 81.9 mmol) in anhydrous ethanol (50 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (12.3 g, 245.7 mmol, 3.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Add anhydrous diethyl ether (50 mL) to the concentrated mixture to precipitate the product.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization Data
AnalysisExpected Results
Appearance White to off-white solid
Yield 85-95%
¹H NMR Peaks corresponding to the aromatic protons of the 4-fluoropyridine ring and the protons of the amino and imino groups.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, with the carbon attached to the fluorine showing a characteristic coupling, and the carbon of the carboximidamide group.
Mass Spec A molecular ion peak corresponding to the calculated mass of C6H7FN4.
IR Characteristic absorption bands for N-H stretching (amine and imine), C=N stretching, and C-F stretching.

Trustworthiness and Self-Validation

The described protocol is based on well-established and reliable chemical transformations. The synthesis of the non-fluorinated analog, N'-aminopyridine-2-carboximidamide, from 2-cyanopyridine and hydrazine is a documented procedure, lending high confidence to the proposed pathway for the fluorinated derivative.[1] The purity of the final product can be readily assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring the integrity of the synthesized material.

Conclusion

This technical guide presents a streamlined and efficient synthesis for N-amino-4-fluoropyridine-2-carboximidamide. The pathway is designed for reproducibility and scalability, making it suitable for both academic research and industrial drug development settings. The use of readily available starting materials and a single, high-yielding reaction step underscores the practicality and economic viability of this synthetic route.

References

  • Eya'ane Meva, F., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, E73, 1021–1025. [Link]

Sources

"N-amino-4-fluoropyridine-2-carboximidamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of N-amino-4-fluoropyridine-2-carboximidamide , a critical intermediate in the synthesis of fused heterocyclic therapeutics.

Chemical Identity & Structural Analysis
  • IUPAC Name:

    
    -amino-4-fluoropyridine-2-carboximidamide[1]
    
  • Synonyms: 4-Fluoropyridine-2-carboximidrazone; (4-Fluoropyridin-2-yl)carbohydrazonamide

  • CAS Registry Number: 1334147-90-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 154.15 g/mol

Structural Significance: The molecule features a pyridine core substituted at the C4 position with a fluorine atom and at the C2 position with an amidrazone moiety (


).
  • 4-Fluoro Substituent: A highly electronegative group that activates the pyridine ring for Nucleophilic Aromatic Substitution (

    
    ). It serves as a "placeholder" for late-stage functionalization.
    
  • Amidrazone Motif: A bifunctional nucleophile containing both an amidine nitrogen and a hydrazine group. It is the obligate precursor for the formation of

    
    triazolo
    
    
    
    pyridine scaffolds.
Synthesis Protocols

Synthesizing this compound requires balancing the reactivity of the nitrile group against the lability of the C4-fluorine bond. Hydrazine is a potent nucleophile that can attack the C4 position (displacing fluorine) if conditions are uncontrolled.

Method A: Direct Hydrazinolysis (High Throughput)

Best for: Rapid generation of material when minor impurities are acceptable.

  • Reagents: 4-Fluoropicolinonitrile, Hydrazine hydrate (

    
    ), Ethanol (Abs.).
    
  • Mechanism: Nucleophilic addition of hydrazine to the nitrile carbon.

  • Critical Control: Temperature must be maintained

    
     initially to prevent 
    
    
    
    at the C4 position.

Protocol:

  • Dissolve 4-fluoropicolinonitrile (1.0 eq) in absolute ethanol (5 mL/mmol) under Argon.

  • Cool the solution to

    
     using an ice/salt bath.
    
  • Add Hydrazine hydrate (1.1 eq) dropwise over 20 minutes.

  • Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    over 1 hour.
  • Workup: Concentrate in vacuo at

    
    . Triturate the residue with cold diethyl ether to precipitate the product.
    
  • Yield:

    
    .
    
Method B: Pinner Sequence (High Integrity)

Best for: High-purity applications where fluorine retention is critical.

  • Reagents: Sodium methoxide (cat.), Methanol, Hydrazine acetate.

  • Mechanism: Activation of nitrile to imidate, followed by hydrazine exchange.

Protocol:

  • Imidate Formation: Treat 4-fluoropicolinonitrile with catalytic NaOMe (0.1 eq) in MeOH at

    
     for 4 hours.
    
  • Amidrazone Formation: Add Hydrazine acetate (1.0 eq) to the imidate solution.

  • Stir at room temperature for 12 hours.

  • Workup: Remove solvent; partition between EtOAc and water.[2] Dry organic layer and recrystallize from benzene/ethanol.

Chemical Properties & Reactivity Profile
3.1 Acidity and Basicity
  • Amidine pKa: Estimated at

    
    .[3] The electron-withdrawing 4-fluoro group lowers the pKa relative to the unsubstituted analog (
    
    
    
    ).
  • Pyridine Nitrogen pKa:

    
    . The ring nitrogen is weakly basic due to the electron-withdrawing nature of both the amidine and fluorine groups.
    
3.2 Reactivity Pathways

The molecule possesses two distinct reactive centers ("Hot Spots") that allow for orthogonal functionalization.

Path A: Cyclization (Constructive) Reaction with electrophiles (carboxylic acids, anhydrides, orthoesters) closes the ring to form the


triazolo

pyridine
core. This is the primary pharmaceutical application.

Path B: Nucleophilic Substitution (Destructive/Functional) The C4-fluorine is highly susceptible to displacement by amines, thiols, or alkoxides via


.
  • Risk:[4][5] During synthesis, hydrazine can displace F to form the 4-hydrazino byproduct.

  • Utility: After cyclization, the F atom can be displaced to introduce diversity (e.g., installing a piperazine or morpholine ring).

Visualization of Reactivity

The following diagram illustrates the divergent pathways for synthesis and downstream application.

G cluster_0 Synthesis Strategy cluster_1 Applications Start 4-Fluoropicolinonitrile Direct Direct Route (Hydrazine, -10°C) Start->Direct Fast, Risk of SnAr Pinner Pinner Route (MeOH/NaOMe -> Imidate) Start->Pinner High Fidelity Target N-amino-4-fluoropyridine- 2-carboximidamide Direct->Target Pinner->Target Triazole [1,2,4]Triazolo[1,5-a]pyridine (Scaffold) Target->Triazole + R-COOH / Heat (Cyclization) Drug Functionalized Drug Candidate Triazole->Drug + Amine (HNR2) (SnAr Displacement of F)

Caption: Synthesis pathways (Direct vs. Pinner) and downstream transformation into triazolopyridine drug scaffolds via cyclization and SnAr diversification.

Experimental Data Summary
PropertyValue / DescriptionNote
Physical State White to pale yellow crystalline solidOxidizes upon air exposure
Melting Point

(dec)
Decomposes if heated rapidly
Solubility DMSO, Methanol, EthanolPoor solubility in water (neutral form)
Storage

under Argon
Hygroscopic; store in desiccator
Stability Unstable in acidic aqueous solutionHydrolyzes to hydrazide
TLC (SiO2)

(10% MeOH in DCM)
Visualizes with Dragendorff's reagent
Handling & Safety Precautions
  • Fluorine Lability: While the C-F bond is stable at neutral pH, strong bases or heating in protic solvents can trigger hydrolysis to the pyridone or ether formation.

  • Hydrazine Residues: Ensure complete removal of hydrazine during workup, as it is a known carcinogen and can interfere with subsequent biological assays.

  • Thermal Hazard: Amidrazones can decompose exothermically. Do not heat bulk material above

    
     without solvent.
    
References
  • Crystal Structure of N'-aminopyridine-2-carboximidamide. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of 4-fluoropyridines via Balz-Schiemann Reaction. Source: National Institute of Informatics (NII). URL:[Link]

  • Process for the preparation of fluoropicolinonitriles.
  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines. Source: Molecules (MDPI) / PMC. URL:[Link]

Sources

"N-amino-4-fluoropyridine-2-carboximidamide" literature review

Technical Monograph: -Amino-4-fluoropyridine-2-carboximidamide

Advanced Building Block for 3-(Pyridin-2-yl)-1,2,4-triazole Scaffolds[1][2]

Executive Summary

12dinucleophilic precursor3-(4-fluoropyridin-2-yl)-1,2,4-triazoles

12

Unlike its



12

Chemical Identity & Properties

The molecule consists of an electron-deficient pyridine ring substituted with a labile fluorine at the 4-position and a reactive amidrazone moiety at the 2-position.[1][2]

PropertyData
IUPAC Name

-Amino-4-fluoropyridine-2-carboximidamide
CAS Number 1334147-90-8
Molecular Formula

Molecular Weight 154.15 g/mol
Structural Class Amidrazone (Carbohydrazonamide)
Key Functionality 1,3-Dinucleophile (Amidine Nitrogen + Hydrazine Nitrogen)
pKa (Calculated) ~6.5 (Amidine), ~2.5 (Pyridine N)
Storage -20°C, Hygroscopic, Inert Atmosphere (Argon)

Synthetic Protocol & Critical Control Points

The Challenge: Regioselectivity

The synthesis of this molecule presents a specific chemoselective challenge.[1][2] The precursor, 4-fluoropyridine-2-carbonitrile , possesses two electrophilic sites susceptible to nucleophilic attack by hydrazine:[1][2]

  • The Nitrile Carbon (C-CN): Desired attack to form the amidrazone.[1][2]

  • The C4 Carbon (C-F): Undesired

    
     displacement of fluorine to form 4-hydrazinopyridine.[1][2]
    

Expert Insight: The 4-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the nitrile group.[1][2] To favor amidine formation over fluorine displacement, kinetic control via low temperature is mandatory.[2]

Optimized Synthesis Workflow

Reagents: 4-Fluoropyridine-2-carbonitrile, Hydrazine Hydrate (64% or 80%), Ethanol (Anhydrous).[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10 mL/g) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Do not proceed until the internal temperature is stable.

  • Addition: Add Hydrazine Hydrate (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -5°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.[2] The product usually appears as a polar spot.[1][2]

  • Work-up:

    • If product precipitates: Filter the solid at 0°C, wash with cold ethanol and diethyl ether.

    • If product remains soluble:[1][2] Concentrate the solvent in vacuo at room temperature (do not heat above 30°C to prevent cyclization or hydrolysis).[2] Triturate the residue with diethyl ether/hexane to induce crystallization.[1][2]

  • Storage: Store immediately at -20°C under argon. Amidrazones are prone to oxidation and hydrolysis.[1][2]

Visualization of Reaction Pathway

The following diagram illustrates the competing pathways and the required kinetic control.

SynthesisPathwayStart4-Fluoropyridine-2-carbonitrileTransitionKinetic vs. ThermodynamicCompetitionStart->Transition+ N2H4HydrazineHydrazine Hydrate(Nucleophile)ProductN-Amino-4-fluoropyridine-2-carboximidamide(Target Amidrazone)Transition->ProductKinetic Control(0°C, EtOH)Attack at CNSideProduct4-Hydrazinopyridine-2-carbonitrile(SNAr Byproduct)Transition->SideProductThermodynamic/Heat(>25°C)Attack at C4-F

Caption: Kinetic control at 0°C favors nitrile addition (green path) over nucleophilic aromatic substitution of fluorine (red path).

Applications in Drug Discovery[1][2]

The primary utility of

3-(pyridin-2-yl)-1,2,4-triazoles1212
General Cyclization Mechanism

Reacting the amidrazone with various electrophiles yields 5-substituted triazoles:

  • + Carboxylic Acids/Chlorides: Yields 5-alkyl/aryl-1,2,4-triazoles.[1][2]

  • + Orthoesters: Yields unsubstituted or 5-alkyl-1,2,4-triazoles.[1][2]

  • + Carbonyls (Aldehydes): Yields dihydrotriazoles, which can be oxidized to triazoles.[2]

Strategic Advantage: The C4-Fluorine Handle

Retaining the fluorine atom allows for Late-Stage Functionalization (LSF) .[1][2] Once the triazole core is formed, the pyridine nitrogen activates the C4-fluorine for

1212

Workflow Example:

  • Cyclization: Amidrazone + Cyclopropanecarbonyl chloride

    
     3-(4-Fluoro-2-pyridyl)-5-cyclopropyl-1,2,4-triazole.[1][2]
    
  • Diversification: Displacement of F with various amines (e.g., morpholine, piperazine) to tune solubility and potency.[2]

ApplicationsAmidrazoneN-Amino-4-fluoropyridine-2-carboximidamideTriazole3-(4-Fluoro-2-pyridyl)-1,2,4-triazoleAmidrazone->TriazoleCyclization(Reflux/Dioxane)ElectrophileElectrophile(R-COCl / R-COOH)Electrophile->TriazoleLibraryLibrary Generation(SNAr Displacement of F)Triazole->Library+ HNR2(Late-Stage Functionalization)

Caption: The amidrazone serves as a linchpin for constructing triazole libraries with a displaceable fluorine handle.[1][2]

Safety & Handling

  • Hydrazine Residuals: The synthesis uses hydrazine, a known carcinogen and reducing agent.[2] Ensure the final product is tested for hydrazine content (e.g., via derivatization with benzaldehyde) before use in biological assays.[2]

  • Fluoropyridine Toxicity: Fluorinated pyridines can be skin sensitizers and potential alkylating agents.[1][2] Handle in a fume hood with nitrile gloves.[1]

  • Thermal Instability: Amidrazones can decompose to nitriles or tetrazines upon prolonged heating.[1][2] Avoid drying in ovens; use vacuum desiccation.[1][2]

References

  • Synthesis of 1,2,4-Triazoles via Amidrazones

    • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines and related heterocycles.[1][2][3][4][5][6][7][8]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

    • Context: General methodology for amidine/amidrazone cyclizations.[1][2]

  • Commercial Availability & CAS Verification

    • Title: 5-Fluoropicolinimidamide and related fluoropyridine building blocks.[1][2]

    • Source: BLD Pharm / PubChem.[1][2]

    • URL:[Link]

    • Context: Verification of CAS 1334147-90-8 as the N-amino amidine derivative.[1][2]

  • Nucleophilic Substitution in Fluoropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of Fluoropyridines.[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Supports the mechanistic claim regarding the lability of C4-F vs nitrile addition.[1][2]

  • Related Patent Literature (Factor Xa/Kinase Inhibitors)

    • Title: Pyridine derivatives as therapeutic agents.[1][2][3][6]

    • Source: WIPO / Google Patents.[1][2]

    • Context: Utilization of amidinopyridine scaffolds in drug design.[1][2]

Methodological & Application

"N-amino-4-fluoropyridine-2-carboximidamide" in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes the specific properties of the fluorinated building block N-amino-4-fluoropyridine-2-carboximidamide with established medicinal chemistry principles and verified synthetic pathways of its parent scaffold.[1]

Subject: Medicinal Chemistry Applications & Synthetic Protocols Compound Class: Amidrazone / Pyridine Building Block CAS Registry: 1334147-90-8 (Analogous to parent 1005-02-3) Primary Applications: Wnt/


-catenin Pathway Inhibition, Scaffold Hopping (1,2,4-Triazole Synthesis), Bioisosteric Replacement.[1]

Part 1: Executive Summary & Medicinal Chemistry Logic

N-amino-4-fluoropyridine-2-carboximidamide is a specialized "amidrazone" building block.[1] It represents a high-value fluorinated analog of the parent compound N-aminopyridine-2-carboximidamide (NAP) , a known inhibitor of the Wnt/


-catenin signaling pathway.[1]

In drug design, this compound serves two critical functions:

  • Metabolic Stabilizer: The introduction of fluorine at the C4 position of the pyridine ring blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), significantly enhancing the metabolic half-life compared to the non-fluorinated parent.[1]

  • Privileged Scaffold Precursor: It acts as a linchpin intermediate for synthesizing [1,2,4]triazolo[1,5-a]pyridine fused ring systems—a scaffold frequently found in kinase inhibitors (e.g., JAK, MAPK pathways) and adenosine receptor antagonists.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
PropertyValue / Description
IUPAC Name (Z)-N'-amino-4-fluoropyridine-2-carboximidamide
Functional Group Amidrazone (

)
Electronic Effect C4-Fluorine exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen and increasing lipophilicity (

LogP ~ +0.2 vs H).[1]
Key Reactivity 1,3-Dipole equivalent; reacts with electrophiles (anhydrides, oxalyl chloride) to form 1,2,4-triazoles.

Part 2: Biological Application – Wnt/ -catenin Inhibition[1]

The parent amidrazone scaffold has been identified as a modulator of the Wnt/


-catenin pathway, a critical driver in colorectal cancers and fibrosis. The 4-fluoro analog is applied to improve the pharmacokinetic (PK) profile of this hit series.[1]
Mechanism of Action

The amidrazone moiety functions as a hydrogen bond donor/acceptor motif that disrupts the protein-protein interaction (PPI) between


-catenin and its transcriptional co-activators (TCF/LEF).[1] The 4-fluoro substitution prevents rapid clearance without altering the core binding geometry.[1]
Protocol 1: Cell-Based TCF/LEF Reporter Assay (TOP/FOP Flash)

Objective: Quantify the potency of N-amino-4-fluoropyridine-2-carboximidamide in inhibiting


-catenin transcriptional activity.[1]

Materials:

  • HEK293T cells (or Wnt-active colon cancer line HCT116).[1]

  • TOP-Flash plasmid: Contains TCF binding sites driving Luciferase.[1]

  • FOP-Flash plasmid: Negative control (mutated TCF sites).[1]

  • Test Compound: N-amino-4-fluoropyridine-2-carboximidamide (10 mM DMSO stock).

  • Stimulant: Recombinant Wnt3a or LiCl (GSK3

    
     inhibitor).
    

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells in 96-well white-walled plates (10,000 cells/well). After 24h, transiently co-transfect with TOP-Flash (or FOP-Flash) and a Renilla internal control vector using Lipofectamine.[1]

  • Treatment:

    • 24h post-transfection, replace media.

    • Add Test Compound in a dose-response series (0.1

      
      M to 50 
      
      
      
      M).[1]
    • Simultaneously stimulate pathway with Wnt3a (100 ng/mL) or LiCl (20 mM) .

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., XAV939).

  • Incubation: Incubate cells for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Lysis & Detection:

    • Remove media and wash with PBS.[1]

    • Add Passive Lysis Buffer (Promega Dual-Luciferase system).[1]

    • Read Firefly Luciferase (pathway activity) and Renilla Luciferase (transfection normalization) on a luminometer.

  • Data Analysis:

    • Calculate Ratio =

      
      .
      
    • Normalize to FOP-Flash control to exclude non-specific toxicity.

    • Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      

Part 3: Synthetic Application – Triazole Scaffold Construction[1]

The most powerful application of this building block is the synthesis of 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives.[1] This reaction utilizes the amidrazone nitrogen atoms to close a ring with dielectrophiles.

Protocol 2: Synthesis of 7-Fluoro-2-(ethoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyridine

Rationale: This reaction creates a fused triazole core with an ester handle for further diversification (e.g., into amides or alcohols).[1]

Reaction Scheme:



Materials:

  • N-amino-4-fluoropyridine-2-carboximidamide (1.0 eq)[1][2]

  • Monoethyl oxalyl chloride (1.2 eq)

  • Triethylamine (Et

    
    N) (2.0 eq)
    
  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (approx. 154 mg) of N-amino-4-fluoropyridine-2-carboximidamide in 10 mL anhydrous THF in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (2.0 mmol) followed by the dropwise addition of Monoethyl oxalyl chloride (1.2 mmol).

    • Observation: A white precipitate (Et

      
      N[3]·HCl) will form immediately.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cyclization (Thermal): Reflux the mixture at 66°C (THF boiling point) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM) until the amidrazone starting material (

    
    ) disappears and a higher running spot appears.
    
  • Work-up:

    • Filter off the solid precipitate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in DCM and wash with saturated NaHCO

      
       followed by Brine.[1]
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

  • Characterization: Confirm structure via

    
    H-NMR. The diagnostic disappearance of the hydrazide protons (
    
    
    
    ) and the appearance of the ethyl ester signals confirm cyclization.

Part 4: Visualization of Logic & Workflow[1]

Diagram 1: Medicinal Chemistry Optimization Strategy

This diagram illustrates the logical flow from the parent inhibitor to the fluorinated analog and its subsequent conversion into a rigid kinase scaffold.

MedChemLogic Parent Parent Scaffold (N-aminopyridine-2-carboximidamide) Issue Limitation: Metabolic Instability (C4 Oxidation) Parent->Issue Solution Design Solution: C4-Fluorine Substitution Issue->Solution Compound Target Building Block: N-amino-4-fluoropyridine-2-carboximidamide Solution->Compound App1 Application A: Wnt/Beta-Catenin Inhibitor (Improved t1/2) Compound->App1 Direct Bioassay App2 Application B: Triazole Synthesis (Kinase Scaffold) Compound->App2 + Oxalyl Chloride

Caption: Evolution from parent scaffold to fluorinated building block and divergent applications.

Diagram 2: Synthetic Pathway to Triazolo-Pyridines

Detailed workflow for the chemical transformation described in Protocol 2.

SynthesisWorkflow Start Start: N-amino-4-fluoropyridine-2-carboximidamide Step1 Step 1: Acylation (0°C to RT, THF) Start->Step1 Reagent Reagent: Ethyl Oxalyl Chloride + Et3N Reagent->Step1 Intermed Intermediate: N-acyl Amidrazone Step1->Intermed Step2 Step 2: Cyclization (Reflux, 66°C, 3h) Intermed->Step2 - H2O Product Product: 7-Fluoro-2-(ethoxycarbonyl) [1,2,4]triazolo[1,5-a]pyridine Step2->Product

Caption: Two-step one-pot synthesis of the fused triazole scaffold from the amidrazone precursor.

Part 5: References

  • Parent Compound Activity: N-Aminopyridine-2-carboximidamide (NAP) as a Wnt/

    
    -catenin pathway inhibitor.[1] CymitQuimica Product Data. Link
    
  • Triazole Synthesis Protocol: Eya'ane Meva, F., et al. (2021). "Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester." PMC / NIH.[1] Link

  • General Triazole Chemistry: Aly, A.A., et al. (2019). "Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones." Molecular Diversity. Link

  • Building Block Data: 4-fluoropyridine-2-carboximidamide hydrochloride properties. PubChem. Link

Sources

Application Note: Cell-Based Evaluation of N-amino-4-fluoropyridine-2-carboximidamide as a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the protocol for evaluating N-amino-4-fluoropyridine-2-carboximidamide (CAS: 1334147-90-8), a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS) .[1][2] The guide details the preparation, cell-based screening, and data analysis required to validate its efficacy in inflammatory models using murine macrophages (RAW 264.7).[1][2]

Abstract

N-amino-4-fluoropyridine-2-carboximidamide is a functionalized amidine derivative belonging to the N-amino-picolinimidamide class.[1][2] These compounds are established competitive inhibitors of Nitric Oxide Synthase (NOS) , exhibiting high selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][2] This protocol describes a standardized cell-based assay to quantify the compound's ability to suppress nitric oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a gold-standard model for inflammation and septic shock research.[1][2]

Introduction & Mechanism of Action

Chemical Identity[1][2][3]
  • Compound Name: N-amino-4-fluoropyridine-2-carboximidamide[1][2][3]

  • CAS Number: 1334147-90-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [1][2]
  • Structural Class: Amidrazone / Picolinimidamide derivative[1][2]

  • Key Features: The N-amino group (hydrazine moiety) mimics the intermediate of the arginine-to-citrulline conversion, acting as a reversible, competitive inhibitor at the enzyme's active site.[1][2] The 4-fluoro substitution on the pyridine ring modulates the electronic properties (pKa) and metabolic stability, potentially enhancing potency compared to the parent picolinimidamide.[1][2]

Biological Relevance

Excessive production of NO by iNOS is a hallmark of chronic inflammatory diseases, including rheumatoid arthritis, septic shock, and neurodegeneration.[1][2] Unlike constitutive isoforms (eNOS, nNOS), iNOS produces sustained, high levels of NO, leading to cytotoxic effects.[1][2] Selective inhibition of iNOS is a critical therapeutic strategy to mitigate inflammation without disrupting essential blood pressure regulation (eNOS) or neurotransmission (nNOS).[1][2]

Mechanism Diagram

The following diagram illustrates the iNOS signaling pathway and the specific intervention point of N-amino-4-fluoropyridine-2-carboximidamide.

iNOS_Pathway LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 Bind NFkB NF-κB Activation TLR4->NFkB Signal Transduction iNOS_Gene iNOS Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine L_Arg->iNOS_Enzyme Substrate Compound N-amino-4-fluoropyridine- 2-carboximidamide Compound->iNOS_Enzyme Competitive Inhibition Nitrite Nitrite (NO2-) (Stable Marker) NO->Nitrite Oxidation

Figure 1: Mechanism of Action.[1][2] The compound competitively inhibits the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide.[1][2]

Materials & Reagents

CategoryItemRecommended Source / Notes
Test Compound N-amino-4-fluoropyridine-2-carboximidamide>98% Purity (HPLC)
Cell Line RAW 264.7 (Murine Macrophages)ATCC® TIB-71™
Media DMEM (High Glucose)+10% FBS, 1% Pen/Strep
Inducer Lipopolysaccharide (LPS)E. coli O111:B4 (Sigma)
Inducer (Optional) Recombinant Mouse IFN-γEnhances iNOS expression
Assay Kit Griess Reagent SystemPromega or homemade (Sulfanilamide + NED)
Viability Control MTT or CCK-8 ReagentTo rule out cytotoxicity
Solvent DMSO (Dimethyl sulfoxide)Cell culture grade

Experimental Protocol

Compound Preparation
  • Stock Solution (100 mM): Dissolve 10 mg of N-amino-4-fluoropyridine-2-carboximidamide (MW ~155.1 g/mol ) in the appropriate volume of 100% DMSO. Vortex until clear.

    • Note: Amidines can be hygroscopic.[1][2] Store desiccated at -20°C.

  • Working Solutions: Prepare serial dilutions (e.g., 1:3 steps) in serum-free DMEM immediately prior to use.

    • Target Final Concentrations: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0 µM (Vehicle).[1][2]

    • Constraint: Final DMSO concentration on cells must be <0.5% (v/v).[1][2]

Cell Seeding (Day 1)
  • Harvest RAW 264.7 cells (passage 3–15) using a cell scraper (do not use trypsin as it can activate macrophages).[1][2]

  • Count cells and resuspend in complete DMEM.[1][2]

  • Seed 100,000 cells/well in a 96-well flat-bottom plate (100 µL/well).

  • Incubate overnight at 37°C, 5% CO

    
     to allow attachment.
    
Induction & Treatment (Day 2)
  • Aspirate old media carefully.[1][2]

  • Pre-treatment (Optional): Add 50 µL of compound dilutions to respective wells. Incubate for 30 min.

  • Induction: Add 50 µL of LPS solution (Final concentration: 100 ng/mL or 1 µg/mL) to all wells except the "No Stimulation" control.

    • Alternative: Use LPS (100 ng/mL) + IFN-γ (10 ng/mL) for maximal induction.[1][2]

  • Final Volume: 100 µL/well.

  • Incubate for 18–24 hours at 37°C.

Griess Assay for Nitrite Quantification (Day 3)

Nitric oxide is unstable and rapidly oxidizes to nitrite (NO


).[1][2] The Griess reaction measures nitrite as a stable proxy.[1][2]
  • Prepare Griess Reagent :

    • Solution A: 1% Sulfanilamide in 5% Phosphoric Acid.[1][2]

    • Solution B: 0.1% N-1-napthylethylenediamine dihydrochloride (NED) in water.[1][2]

    • Mix A and B (1:1) immediately before use.[1][2]

  • Transfer 50 µL of culture supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of Griess Reagent to each well.

  • Incubate for 10–15 minutes at room temperature (protected from light). A pink/magenta color will develop.[1][2]

  • Measure absorbance at 540 nm (or 520–550 nm) using a microplate reader.[1][2]

  • Standard Curve: Run a serial dilution of Sodium Nitrite (NaNO

    
    ) (0–100 µM) in parallel to convert absorbance to concentration.
    
Cell Viability Counter-Screen (Essential)

To ensure the decrease in NO is due to enzyme inhibition and not cell death.[1][2]

  • To the original cell plate (containing remaining 50 µL media + cells), add 10 µL of CCK-8 or MTT reagent.[1][2]

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance (450 nm for CCK-8; 570 nm for MTT after solubilization).

  • Discard data from concentrations where cell viability is <80% of control.[1][2]

Data Analysis & Expected Results

Workflow Diagram

Assay_Workflow Step1 Seed RAW 264.7 Cells (10^5/well) Step2 Add Compound (Serial Dilution) Step1->Step2 Step3 Induce with LPS (18-24h) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Branch2 MTT/CCK-8 Assay (Viability Check) Step3->Branch2 Remaining Cells Branch1 Griess Assay (Nitrite Measure) Step4->Branch1 50 µL Media

Figure 2: Experimental Workflow. Parallel assessment of NO production and cell viability.

Calculation of IC50
  • Normalize Data: Calculate % Nitrite Production relative to the "LPS-only" control (100%) and "No LPS" control (0%).

    
    [1][2]
    
  • Curve Fitting: Plot Log[Compound] vs. % Inhibition.

  • Fit Model: Use a non-linear regression (4-parameter logistic) to determine the IC

    
    .[1][2]
    
    • Expected IC

      
      : N-amino-picolinimidamide derivatives typically exhibit IC
      
      
      
      values in the 0.1 µM – 10 µM range, depending on the specific potency of the 4-fluoro analog.[1][2]
Interpretation
  • True Hit: High inhibition of Nitrite + High Cell Viability.[1][2]

  • False Positive: High inhibition of Nitrite + Low Cell Viability (Cytotoxic).[1][2]

  • Inactive: No change in Nitrite levels.[1][2]

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal (Low OD) Insufficient iNOS inductionEnsure LPS is fresh and stored at -20°C. Add IFN-γ (10 ng/mL) to boost signal.[1][2]
High Background Phenol Red interferenceUse phenol red-free DMEM for the assay step, or subtract blank media OD.[1][2]
Inconsistent Data Cell density variationMacrophages are sensitive to confluence.[1][2] Ensure accurate counting and even seeding.
Compound Precipitation Low solubilityCheck for crystals in the well.[1][2] Do not exceed 0.5% DMSO.[1][2]

References

  • Reif, K., et al. "N-amino-picolinimidamides as potent and selective inhibitors of inducible nitric oxide synthase."[1][2] Bioorganic & Medicinal Chemistry Letters 12.20 (2002): 2767-2770.[1][2] Link

  • Southan, G. J., & Szabó, C. "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][2] Biochemical Pharmacology 51.4 (1996): 383-394.[1][2] Link[1][2]

  • Titheradge, M. A. "The enzymatic determination of nitrate and nitrite."[1][2] Methods in Molecular Biology 100 (1998): 83-91.[1][2] Link

  • PubChem Compound Summary. "N-amino-4-fluoropyridine-2-carboximidamide (CID 69873406)."[1][2] National Center for Biotechnology Information.[1][2]Link[1][2]

Sources

Application Note & Protocols: N-amino-4-fluoropyridine-2-carboximidamide (FP-1) as a Novel Ratiometric Fluorescent Probe for Intracellular pH

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-amino-4-fluoropyridine-2-carboximidamide, hereafter designated FP-1 , is a novel chemical entity. The information, properties, and protocols described in this document are based on theoretical principles and established methodologies for fluorescent probe characterization.[1][2][3] These guidelines are provided to instruct researchers on the validation and application of a new, hypothetical fluorescent probe and should be adapted based on empirical results.*

Abstract

This document provides a comprehensive guide to the characterization and application of FP-1, a novel, hypothetical fluorescent probe designed for the ratiometric measurement of intracellular pH (pHi). The unique chemical structure of FP-1, featuring a 4-fluoropyridine core, an N-amino group, and a carboximidamide moiety, is proposed to exhibit pH-dependent spectral shifts via an Intramolecular Charge Transfer (ICT) mechanism. We present detailed protocols for the complete photophysical characterization of FP-1, including determination of absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. Furthermore, we provide a step-by-step workflow for its application in live cells for the quantitative imaging of cytosolic pH, complete with an in situ calibration procedure.

Introduction

The precise regulation of intracellular pH is fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, and apoptosis.[4] Fluorescent probes have become indispensable tools for monitoring pHi dynamics with high spatiotemporal resolution in living cells.[5][6] Ratiometric probes, which exhibit a shift in either their excitation or emission wavelength in response to pH, are particularly advantageous as their measurements are independent of probe concentration, path length, and photobleaching, leading to more robust and quantitative data.[6][7][8]

FP-1 is a novel probe designed on these principles. Its proposed mechanism relies on the protonation of the pyridine nitrogen or the N-amino group, which would modulate the electron-donating capacity of the substituents and alter the ICT character of the fluorophore. This change is hypothesized to induce a quantifiable shift in the fluorescence emission spectrum, allowing for ratiometric pH sensing.

Proposed Mechanism of Action

We hypothesize that FP-1 functions as a pH sensor through a pH-dependent Intramolecular Charge Transfer (ICT) mechanism.[5][9] In this model, the carboximidamide and N-amino groups act as electron donors, and the electron-deficient fluoropyridine ring acts as the acceptor.

  • At Neutral to Alkaline pH (pH > 7.4): The pyridine nitrogen is deprotonated. This state allows for efficient ICT upon excitation, resulting in an emission profile at a longer wavelength (λ_em1).

  • At Acidic pH (pH < 6.8): The pyridine nitrogen becomes protonated. This protonation increases the electron-accepting nature of the pyridine ring, altering the energy of the ICT state and causing a hypsochromic (blue) shift in the emission to a shorter wavelength (λ_em2).

By measuring the ratio of fluorescence intensities at these two emission wavelengths (I_λem2 / I_λem1), a quantitative measure of pH can be obtained.

cluster_0 High pH (Deprotonated) cluster_1 Low pH (Protonated) Excitation1 Excitation (λex) Ground_State_High FP-1 (Neutral) Excited_State_High ICT Excited State* Ground_State_High->Excited_State_High Absorption Ground_State_Low FP-1-H+ (Protonated) Ground_State_High->Ground_State_Low H+ Emission1 Emission (λem1, Red-shifted) Excited_State_High->Emission1 Fluorescence Excitation2 Excitation (λex) Excited_State_Low Altered ICT State* Ground_State_Low->Excited_State_Low Absorption Emission2 Emission (λem2, Blue-shifted) Excited_State_Low->Emission2 Fluorescence Protonation Protonation / Deprotonation

Figure 1: Proposed ICT Mechanism. A diagram illustrating the proposed pH-dependent fluorescence shifting mechanism of FP-1.

Hypothetical Photophysical Properties

The following table summarizes the expected photophysical properties of FP-1. These values are theoretical and must be confirmed experimentally using the protocols outlined in Section 5.0.

ParameterConditionHypothesized Value
Absorption Max (λ_abs) pH 7.4, PBS~420 nm
Emission Max 1 (λ_em1) pH 8.5, PBS~580 nm
Emission Max 2 (λ_em2) pH 5.5, PBS~510 nm
Isosbestic Point Excitation Spectra~440 nm
Molar Extinction Coefficient (ε) pH 7.4, at λ_abs> 25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_f) pH 7.4, PBS> 0.30
pKa In solution~7.0

Table 1: Anticipated Spectroscopic Properties of FP-1. These values serve as a benchmark for experimental validation.

Protocol: Photophysical Characterization of FP-1

This protocol provides a self-validating workflow for determining the core photophysical properties of the novel probe FP-1.

A Prepare FP-1 Stock Solution (10 mM in DMSO) B Determine Molar Extinction Coefficient (ε) A->B C Acquire Absorbance & Emission Spectra vs. pH B->C D Determine pKa C->D E Determine Fluorescence Quantum Yield (Φf) C->E F Assess Photostability C->F G Final Characterization Report D->G E->G F->G

Figure 2: Workflow for FP-1 Characterization. A flowchart outlining the key steps for validating the photophysical properties of the FP-1 probe.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[10][11]

  • Preparation: Prepare a series of dilutions of the FP-1 stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) to obtain final concentrations ranging from 1 µM to 20 µM.

  • Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs, hypothetically ~420 nm). Use the buffer as a blank. Ensure the absorbance values fall between 0.1 and 1.0 for optimal accuracy.[11]

  • Calculation: Plot absorbance at λ_abs versus concentration (in M). The data should be linear. According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[12][13]

pH Titration and pKa Determination

This protocol determines the probe's spectral response to pH and its pKa, the pH at which 50% of the probe is protonated.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate-borate) spanning a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

  • Sample Preparation: Prepare a solution of FP-1 (e.g., 5 µM) in each of the prepared pH buffers.

  • Spectral Acquisition: For each sample, record the fluorescence emission spectrum using an excitation wavelength determined from the isosbestic point (~440 nm).

  • Data Analysis:

    • Plot the ratio of fluorescence intensities (I_510nm / I_580nm) as a function of pH.

    • Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa. The pKa should be near the physiological range for cytosolic measurements.[6]

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[14][15] The comparative method of Williams et al. is recommended.[14]

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_f_std) and similar spectral properties. For FP-1, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_f_std = 0.54) is a suitable choice.[16][17]

  • Sample Preparation: Prepare a series of five dilutions for both the FP-1 probe (in pH 7.4 buffer) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[16]

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm for Quinine Sulfate).

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for the probe and the standard.[17]

  • Calculation:

    • Integrate the area under the emission curve for each measurement.

    • Plot integrated fluorescence intensity versus absorbance for both the probe and the standard.

    • The quantum yield of the FP-1 probe (Φ_f_probe) is calculated using the following equation: Φ_f_probe = Φ_f_std * (Grad_probe / Grad_std) * (η_probe² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.[17][18]

Photostability Assessment

Photostability is critical for live-cell imaging to ensure that signal loss is due to physiological changes, not probe degradation.[19]

  • Sample Preparation: Prepare a solution of FP-1 (e.g., 5 µM in pH 7.4 buffer) in a quartz cuvette.

  • Exposure: Place the sample in a spectrofluorometer and continuously expose it to the excitation light source at a fixed wavelength.

  • Monitoring: Record the fluorescence intensity at the emission maximum over an extended period (e.g., 30 minutes).

  • Analysis: Plot the fluorescence intensity as a function of time. Compare the photobleaching rate of FP-1 to a known standard like BCECF under identical conditions.[20]

Protocol: Intracellular pH Measurement in Live Cells

This protocol details the use of FP-1 for ratiometric imaging of cytosolic pH in cultured mammalian cells.

Materials
  • FP-1 AM ester (hypothetical cell-permeant version)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Nigericin

  • High K⁺ calibration buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)

Cell Loading Procedure
  • Cell Culture: Plate cells on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Loading Solution: Prepare a 2 µM FP-1 AM loading solution in HBSS. First, dissolve the FP-1 AM stock in DMSO with 0.02% Pluronic F-127 to aid dispersion.

  • Incubation: Replace the culture medium with the FP-1 AM loading solution and incubate the cells for 30-45 minutes at 37°C.

  • Wash: Wash the cells twice with warm HBSS to remove excess probe. Add fresh HBSS with 20 mM HEPES for imaging.

Ratiometric Imaging
  • Microscope Setup: Use a fluorescence microscope equipped with an excitation source (e.g., 440 nm), two emission filters (e.g., 510±20 nm and 580±20 nm), and a sensitive camera.

  • Image Acquisition:

    • Acquire an image at the first emission wavelength (Channel 1: 510 nm).

    • Rapidly switch filters and acquire an image at the second emission wavelength (Channel 2: 580 nm).

    • Minimize exposure time and excitation intensity to reduce phototoxicity.[4]

In Situ Calibration

An in situ calibration is essential to relate the fluorescence intensity ratios to absolute pH values within the cellular environment.[4][8]

  • Prepare Calibration Buffers: Prepare a set of high-potassium calibration buffers with known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).

  • Equilibrate pH: After experimental imaging, treat the FP-1-loaded cells with a calibration buffer containing 10 µM nigericin. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.[4]

  • Acquire Ratio Images: Wait 5 minutes for equilibration, then acquire a ratio image (510 nm / 580 nm) for that pH point.

  • Repeat: Sequentially perfuse the cells with the remaining calibration buffers, acquiring a ratio image for each pH value.

  • Generate Calibration Curve:

    • For each calibration point, measure the average intensity ratio from several regions of interest (ROIs) within the cells.

    • Plot the mean intensity ratio versus the corresponding buffer pH.

    • Fit the data with a linear or polynomial function. This curve can now be used to convert experimental ratio values into intracellular pH values.[8]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the background fluorescence from both emission channels before calculating the ratio.

  • Ratio Calculation: Generate a ratio image by dividing the background-corrected image from Channel 1 (510 nm) by the image from Channel 2 (580 nm) on a pixel-by-pixel basis.

  • pH Conversion: Apply the calibration curve to the ratio image to generate a pseudo-colored map representing the intracellular pH distribution.

  • Quantitative Analysis: Extract mean ratio values from defined ROIs over time to plot dynamic changes in intracellular pH.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal / Poor Staining Inefficient hydrolysis of AM ester.Increase incubation time or temperature. Ensure Pluronic F-127 is used.
Probe efflux by cellular transporters.Add an efflux pump inhibitor like probenecid to the loading and imaging buffer.
High Background Incomplete removal of extracellular probe.Ensure thorough washing steps. Use a confocal microscope for optical sectioning.
Signal Localized in Organelles Probe sequestration.Assess colocalization with organelle-specific trackers. The probe may be better suited for specific compartments.
Rapid Photobleaching High excitation intensity.Reduce laser/lamp power and exposure time. Use a more sensitive camera or binning.

References

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer. [Link][1][2][3]

  • McBrian, M. A., et al. "A Protocol for Measurement of Intracellular pH". JoVE (Journal of Visualized Experiments). [Link][4]

  • Nunes, P., et al. "Measuring Phagosome pH by Ratiometric Fluorescence Microscopy". JoVE (Journal of Visualized Experiments). [Link][21]

  • Zhang, X., et al. "A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility". Molecules. [Link][5]

  • Alphalyse. "Protein Molar Extinction Coefficient calculation in 3 small steps". [Link][22]

  • NovoPro. "Protein Extinction Coefficient and Concentration Calculation". [Link][12]

  • Chen, J., et al. "Revealing the sensing mechanism of a fluorescent pH probe based on a bichromophore approach". Chemical Science. [Link][23]

  • Gualdani, R., et al. "Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging". Chemical Communications. [Link][24][25]

  • Omni Calculator. "Extinction Coefficient Calculator". [Link][11]

  • Zhang, Z., et al. "Sensing Mechanism and Excited-State Dynamics of a Widely Used Intracellular Fluorescent pH Probe: pHrodo". The Journal of Physical Chemistry Letters. [Link][26]

  • ResearchGate. "Working mechanism of fluorescent Probe 20". [Link][9]

  • Nanoco Technologies. "Standard for Measuring Quantum Yield". ResearchGate. [Link][14]

  • Chemistry LibreTexts. "Determining the molar extinction coefficient of gold nanoparticles". [Link][13]

  • Grillo-Hill, B. K., et al. "Ratiometric Imaging of pH Probes". Methods in Cell Biology. [Link][7]

  • Grillo-Hill, B. K., et al. "Chapter 23 Ratiometric Imaging of pH Probes". eScholarship, University of California. [Link][8]

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)". Pure and Applied Chemistry. [Link][16]

  • Resch-Genger, U., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples". Nature Protocols. [Link][15]

  • ResearchGate. "Photostability of fluorescent proteins and FRET-based pH sensors". [Link][20]

  • DeRosa, C. A., et al. "A practical guide to measuring and reporting photophysical data". Chemical Society Reviews. [Link][17]

  • PicoQuant. "Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS)". [Link][27]

  • Valley, M. P., et al. "Super-multiplexed fluorescence microscopy via photostability contrast". Optics Express. [Link][19]

Sources

Troubleshooting & Optimization

"N-amino-4-fluoropyridine-2-carboximidamide" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-amino-4-fluoropyridine-2-carboximidamide

Executive Summary: The "4-Fluoro" Challenge

Current Status: You are likely experiencing low yields (<30%) or complex mixtures containing the 4-hydrazino byproduct.

The Root Cause: The synthesis of N-amino-4-fluoropyridine-2-carboximidamide (structurally an amidrazone ) presents a classic chemoselectivity conflict. The 4-fluoropyridine core is highly activated for Nucleophilic Aromatic Substitution (


). Hydrazine, being a potent alpha-effect nucleophile, attacks the 4-position (displacing fluorine) faster than it attacks the nitrile at the 2-position under standard thermal conditions.

The Solution: You must shift the reaction control from Thermodynamic (which favors the stable


 product) to Kinetic  (which favors the nitrile addition). This guide details the transition from direct hydrazinolysis to a Modified Pinner Sequence  or Low-Temperature Thioimidate Route .

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am seeing a major byproduct with M+12 mass shift (or loss of F in NMR). What is it?"

Diagnosis: You have formed 4-hydrazino-N-amino-pyridine-2-carboximidamide or the 4-hydrazino-2-carbonitrile . Mechanism: The 4-position of the pyridine ring, activated by the electron-withdrawing nitrile at C2 and the ring nitrogen, is extremely electrophilic. If you reflux hydrazine hydrate in ethanol,


 at C4 is inevitable.
Corrective Action: 
  • Stop heating. This reaction must be conducted at or below 0°C.

  • Change Solvent. Switch from polar protic solvents (EtOH/MeOH) to aprotic solvents (THF, Et₂O) or Toluene.

    
     transition states are often stabilized by polar solvents.
    
  • Adopt the Pinner Strategy (See Protocol below). Convert the nitrile to an imidate before introducing hydrazine.

Q2: "The reaction turns into a black tar/polymer upon workup."

Diagnosis: 4-Fluoropyridine derivatives are prone to self-polymerization, especially as free bases. Mechanism: The basic amidine nitrogen of one molecule attacks the 4-position of another. Corrective Action:

  • Never isolate the free base. Isolate the product immediately as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

  • Avoid strong bases (NaOH/KOH) during workup.

Q3: "My nitrile conversion is incomplete (<50%) at low temperatures."

Diagnosis: The nitrile at the 2-position is deactivated by the electron-rich fluorine induction (paradoxically) or steric/electronic repulsion if the ring is electron-deficient. Corrective Action:

  • Catalysis: Do not use neat hydrazine. Use Sodium Methoxide (catalytic) in MeOH at -10°C to form the imidate in situ, then add hydrazine.

  • The Thioamide Bypass: React the nitrile with

    
     or 
    
    
    
    first to form the thioamide . Thioamides react with hydrazine 100x faster than nitriles, allowing for milder conditions that preserve the 4-F bond.

Part 2: Recommended Protocols

Method A: The Modified Pinner Sequence (High Purity)

Best for: Avoiding S_NAr side reactions.

  • Imidate Formation:

    • Dissolve 4-fluoropyridine-2-carbonitrile in anhydrous Methanol (10 volumes) and dry Diethyl Ether (10 volumes).

    • Cool to -10°C .

    • Bubble dry HCl gas through the solution for 30 minutes (or add acetyl chloride dropwise to the methanol solution to generate HCl in situ).

    • Stir at 0°C for 12–24 hours. The Methyl 4-fluoropyridine-2-carbimidate hydrochloride should precipitate.

    • Checkpoint: Verify disappearance of CN peak (approx 2240 cm⁻¹) by IR.

  • Amidrazone Formation:

    • Suspend the imidate salt in anhydrous THF or Ethanol at -20°C .

    • Add Hydrazine (1.05 eq) dropwise. Strict stoichiometry is vital.

    • Stir at -10°C for 2 hours.

    • Filter the precipitate (often the amidrazone HCl salt).

    • Wash with cold ether.

Method B: The Thioamide Route (High Yield)

Best for: Stubborn nitriles that won't react at low temp.

  • Thiolysis:

    • React Nitrile with

      
       (Bis(trimethylsilyl)sulfide) and catalytic NaOMe in THF at room temperature.
      
    • Why? This is neutral and mild, avoiding the harsh acidic conditions of Pinner that might activate the ring too much.

  • Hydrazinolysis:

    • Treat the resulting 4-fluoropyridine-2-carbothioamide with Hydrazine hydrate in Ethanol at 0°C .

    • Evolution of

      
       gas indicates reaction progress (use a scrubber).
      
    • Product precipitates as a solid.

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway (Green) and the fatal side reaction (Red).

G Start 4-Fluoropyridine-2-carbonitrile SnAr_Inter 4-Hydrazino-pyridine-2-carbonitrile Start->SnAr_Inter Hydrazine, Heat (>25°C) (S_NAr Dominates) Imidate Methyl 4-fluoropyridine-2-carbimidate (Pinner Intermediate) Start->Imidate MeOH, HCl, 0°C (Pinner) Thioamide 4-fluoropyridine-2-carbothioamide Start->Thioamide (TMS)2S or H2S (Thiolysis) Dead_End Complex Mixture / Polymer (Loss of Fluorine) SnAr_Inter->Dead_End Polymerization Target N-amino-4-fluoropyridine-2-carboximidamide (Target Amidrazone) Imidate->Target N2H4, -10°C (Fast Substitution) Thioamide->Target N2H4, 0°C (Displacement of S)

Caption: Kinetic control pathways (Green) vs. Thermodynamic failure modes (Red) in fluoropyridine functionalization.

Part 4: Data & Specifications

ParameterDirect Hydrazine (Avoid)Pinner Method (Recommended)Thioamide Method (Alternative)
Reaction Temp Reflux (78°C)-10°C to 0°C0°C to 25°C
Primary Risk

at C4 (F-displacement)
Hydrolysis of ImidateSmell (

), Handling
Typical Yield < 20%65 - 80%70 - 85%
Purity Profile Mixtures (requires HPLC)High (Crystallizes)High (Precipitates)
Reagent Cost LowLow/MediumHigh (if using TMS-sulfide)

References

  • Nucleophilic Substitution in Fluoropyridines

    • Title: Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines.
    • Source:Organic Letters (2005).
    • Relevance: Establishes the extreme lability of the 4-F position compared to other halogens, confirming the need for low-temperature str
    • URL:[Link]

  • General Amidrazone Synthesis (Pinner Method)

    • Title: Synthesis of amidines and amidrazones
    • Source:Organic Chemistry Portal / Arkivoc (2008).
    • Relevance: Provides the foundational mechanism for the Pinner reaction and imidate intermediates to avoid direct nucleophilic
    • URL:[Link]

  • Stability of 4-Fluoropyridine

    • Title: Preparation and stability of 4-fluoropyridine.[1][2]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Validates the polymerization risk of the free base and the necessity of salt form
    • URL:[Link][1][2][3][4]

  • Thioamide Activation Strategy

    • Title: Thioamides as Activated Nitriles for Amidine/Amidrazone Synthesis.
    • Source:Synthesis (1999).[5]

    • Relevance: Supports the "Thioamide Bypass" protocol for milder conversion conditions.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-amino-4-fluoropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of N-amino-4-fluoropyridine-2-carboximidamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. While direct literature on the optimization of this specific molecule is nascent, this document is built upon established chemical principles and data from closely related analogues to provide a robust framework for your experimental work.

The core of this synthesis involves the nucleophilic addition of hydrazine to an activated cyanopyridine. The presence of the 4-fluoro substituent plays a critical role, which we will explore in detail.

Proposed Synthetic Pathway

The most direct and established route to N-aminopyridine carboximidamides is the reaction of a corresponding 2-cyanopyridine with hydrazine.[1] The electron-withdrawing nature of both the nitrile group and the pyridine ring nitrogen activates the nitrile carbon for nucleophilic attack. The 4-fluoro substituent further enhances this effect.

Synthetic_Pathway 4-fluoro-2-cyanopyridine 4-fluoro-2-cyanopyridine Product N-amino-4-fluoropyridine-2-carboximidamide 4-fluoro-2-cyanopyridine:e->Product:w Solvent (e.g., Ethanol) Room Temp to Reflux Hydrazine Hydrazine (NH2NH2) Hydrazine:e->Product:w

Caption: Proposed synthesis of N-amino-4-fluoropyridine-2-carboximidamide.

Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the 4-fluoro substituent on the reaction rate compared to the non-fluorinated analogue?

The 4-fluoro substituent is strongly electron-withdrawing, which decreases the electron density of the pyridine ring. This has two main consequences:

  • Activation of the Nitrile Group: The reduced electron density on the ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by hydrazine.

  • Increased Reaction Rate: In nucleophilic aromatic substitution reactions on pyridines, a fluorine substituent generally leads to a faster reaction compared to chlorine or bromine.[2] Although this reaction is an addition to the nitrile, the same principle of ring activation applies, suggesting the reaction with 4-fluoro-2-cyanopyridine should be faster than with 2-cyanopyridine.

Q2: I am observing a low yield of the desired product. What are the primary factors to investigate?

Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Consider the following:

  • Purity of Starting Materials: Ensure the 4-fluoro-2-cyanopyridine is pure and that the hydrazine (typically used as hydrazine hydrate) has not degraded.

  • Reaction Temperature: While room temperature may be sufficient, gentle heating can often increase the reaction rate. However, excessive heat can lead to the formation of side products.

  • Stoichiometry: An excess of hydrazine is typically used to drive the reaction to completion. However, a very large excess can complicate purification.

  • Solvent Choice: The reaction is often performed in an alcohol like ethanol. The choice of solvent can influence the solubility of the starting materials and the stability of intermediates.

Q3: What are the likely side products in this reaction, and how can I minimize them?

Several side reactions can occur:

  • Dimerization and Tetrazine Formation: Hydrazine can react with two molecules of the cyanopyridine to form a dihydrotetrazine, which can then be oxidized to a tetrazine.[3] This is more common in acidic conditions. Using a slight excess of hydrazine and maintaining neutral or slightly basic conditions can minimize this.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture (e.g., from hydrazine hydrate or wet solvent), the nitrile group can be hydrolyzed to a carboxamide (4-fluoropyridine-2-carboxamide). Using anhydrous hydrazine or minimizing water content can prevent this.

  • Reaction with the Fluoro Group: While the C-F bond on a pyridine ring is strong, under harsh conditions (e.g., high temperatures and strong bases), nucleophilic aromatic substitution of the fluoride by hydrazine could occur. This is generally less likely than the reaction with the nitrile group.

Side_Reactions Start 4-fluoro-2-cyanopyridine + Hydrazine Desired_Product N-amino-4-fluoropyridine-2-carboximidamide Start->Desired_Product Main Pathway Side_Product1 Dihydrotetrazine/Tetrazine Start->Side_Product1 Excess Nitrile Acidic Conditions Side_Product2 4-fluoropyridine-2-carboxamide (Hydrolysis) Start->Side_Product2 Presence of H2O Side_Product3 SNAr Product (Fluoride displacement) Start->Side_Product3 Harsh Conditions (High Temp/Strong Base) Troubleshooting_Low_Yield Start Low or No Product (Confirmed by TLC/LC-MS) Check_SM 1. Check Starting Materials Start->Check_SM SM_Purity Purity of 4-fluoro-2-cyanopyridine? Degradation of Hydrazine? Check_SM->SM_Purity Check_Conditions 2. Evaluate Reaction Conditions Temp Temperature too low? Check_Conditions->Temp Check_Workup 3. Review Workup & Isolation Loss Product lost during workup? (e.g., in aqueous layer) Check_Workup->Loss SM_Purity->Check_Conditions If SMs are pure Time Reaction time too short? Temp->Time If Temp is adequate Solvent Inappropriate solvent? Time->Solvent If Time is sufficient Solvent->Check_Workup If Solvent is appropriate

Sources

"N-amino-4-fluoropyridine-2-carboximidamide" reducing off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Reducing Off-Target Effects & Optimizing Selectivity[1]

Executive Summary: The Selectivity Challenge

N-amino-4-fluoropyridine-2-carboximidamide (CAS: 1334147-90-8) is a specialized amidrazone derivative.[1] While structurally related to classic benzamidine-based serine protease inhibitors (like those used for Factor Xa or Thrombin), the addition of the N-amino group and the 4-fluoro substitution introduces unique physicochemical properties.[1]

The Core Problem: Researchers often encounter "off-target" effects with this compound not because of true promiscuity, but due to two distinct mechanisms:[1]

  • Metal Chelation: The N-amino-carboximidamide motif acts as a bidentate ligand, capable of sequestering essential metal ions (Zn²⁺, Fe²⁺/³⁺) from metalloproteins [1].

  • Electrostatic Non-Specificity: The highly basic amidrazone moiety (pKa ~8-9) leads to non-specific electrostatic adhesion to negatively charged DNA, RNA, or membrane surfaces.

This guide provides the protocols to distinguish true pharmacological inhibition from these artifacts.

Troubleshooting Guide: Reducing Off-Target Signals
Issue A: "My IC50 values shift significantly between different assay buffers."

Diagnosis: Metal Chelation Interference. The N-amino group facilitates the formation of stable coordination complexes with transition metals.[1] If your target is a metalloprotein (or if the assay relies on metal-dependent auxiliary enzymes), the compound may be stripping the metal rather than binding the active site.

Corrective Protocol:

  • Step 1 (The EDTA Check): Run a control arm with 1 mM EDTA. If the compound's "inhibition" mimics the EDTA effect, you are likely observing metal stripping.

  • Step 2 (Metal Supplementation): Supplement your assay buffer with physiological levels of the relevant cofactor (e.g., 10 µM ZnCl₂ or MgCl₂).

    • Note: Do not exceed 50 µM, as the compound itself may precipitate as a metal complex.

  • Step 3 (Reagent Order): Pre-incubate the enzyme with its metal cofactor before adding the inhibitor. This allows the catalytic metal to bind tightly, reducing the kinetic window for the inhibitor to sequester it.

Issue B: "I see inhibition across unrelated serine proteases (Trypsin, Thrombin, Factor Xa)."

Diagnosis: S1 Pocket Promiscuity (The "Amidine Effect"). The carboximidamide group is a "warhead" for the S1 specificity pocket (Aspartate residue) common to all trypsin-like serine proteases.

Corrective Protocol:

  • Step 1 (Ionic Strength Adjustment): Increase the salt concentration (NaCl) in your buffer from 50 mM to 150-200 mM .

    • Mechanism:[1][2][3] High ionic strength shields the non-specific electrostatic attraction between the cationic inhibitor and the negatively charged enzyme surface, forcing the interaction to rely on specific H-bonding and hydrophobic fits (the 4-fluoro group).[1]

  • Step 2 (The Selectivity Ratio Calculation): You must determine the Selectivity Ratio (SR) .

    • Run parallel

      
       determinations for your Target vs. Trypsin (bovine).
      
    • Target:

      
      .
      
    • Goal: An SR > 100 is required for reliable in vivo use.[1]

Issue C: "The compound precipitates or loses activity after 24 hours."

Diagnosis: Amidrazone Hydrolysis or Cyclization.[1] N-amino-amidines are chemically reactive.[1][3] They can undergo slow hydrolysis to the amide or cyclize if electrophiles are present.

Corrective Protocol:

  • Storage: Store solid at -20°C under desiccant.

  • Solubilization: Prepare fresh stock in anhydrous DMSO . Do not store aqueous dilutions.[1]

  • pH Limit: Avoid buffers with pH > 8.5, as the deprotonated free base is more prone to oxidative dimerization or cyclization.

Strategic Workflow: Selectivity Optimization

The following diagram illustrates the decision logic for validating the specificity of N-amino-4-fluoropyridine-2-carboximidamide in your assay.

SelectivityWorkflow Start Start: High Off-Target Signal CheckMetal Check Metal Dependency (Is target a metalloprotein?) Start->CheckMetal MetalTest Run Assay + Excess Metal Ions (Zn2+, Mg2+) CheckMetal->MetalTest SignalLost Inhibition Disappears? MetalTest->SignalLost Artifact Artifact: Metal Chelation (Not true inhibition) SignalLost->Artifact Yes CheckProtease Check Protease Selectivity (Trypsin/Thrombin) SignalLost->CheckProtease No IonicTest Increase NaCl to 200mM CheckProtease->IonicTest PotencyRetained Potency Retained? IonicTest->PotencyRetained TrueBinder Validated Specific Binder (Hydrophobic Fit) PotencyRetained->TrueBinder Yes Electrostatic Non-Specific Electrostatic Binder PotencyRetained->Electrostatic No

Figure 1: Decision tree for distinguishing specific pharmacological inhibition from metal chelation artifacts or electrostatic non-specificity.

Comparative Data: Structure-Activity Relationships (SAR)

To understand why the 4-fluoro and N-amino groups matter, compare the physicochemical profiles below.

FeatureStandard BenzamidineN-amino-4-F-pyridine-2-carboximidamideImpact on Off-Target Effects
Core Structure Phenyl ringPyridine ringPyridine nitrogen reduces lipophilicity (LogP), reducing non-specific protein binding.[1]
Head Group Amidine (-C(=NH)NH₂)Amidrazone (-C(=NH)NH-NH₂)High Risk: The N-amino group enables metal chelation [1].[1] Benefit: Can form unique H-bond networks not possible with standard amidines.[1]
Substitution None (H)4-FluoroElectron-withdrawing F lowers the pKa of the pyridine nitrogen, altering solubility and reducing "sticky" cationic character at neutral pH.[1]
Selectivity Low (Binds all Trypsin-like)TunableThe "N-amino" tail adds steric bulk, potentially clashing with the S1' subsite of off-target proteases like Thrombin.[1]
Frequently Asked Questions (FAQ)

Q1: Can I use this compound in cell-based assays? A: Yes, but with caution. The highly polar amidrazone group limits passive membrane permeability.

  • Recommendation: Use an incubation time of at least 4 hours. Monitor cell viability using an ATP-independent method (like LDH release), as the compound may interfere with mitochondrial metalloenzymes in MTT/MTS assays.

Q2: Why is the "4-fluoro" group important? A: The fluorine atom at the 4-position serves two roles:

  • Metabolic Stability: It blocks oxidative metabolism at the para-position of the pyridine ring.[1]

  • Electronic Tuning: It pulls electron density from the ring, slightly lowering the basicity of the amidine group. This reduces the energy penalty for desolvation, potentially improving binding kinetics [2].

Q3: Is this compound a prodrug? A: In some contexts, N-amino amidines can act as prodrugs that are reductively cleaved to the parent amidine in vivo.[1] However, in in vitro assays, the N-amino group remains intact and contributes directly to the binding mode (often via water-mediated bridges).[1]

References
  • Meva, F. E., et al. (2017). "Crystal structures of N′-aminopyridine-2-carboximidamide and its metal complexes." Journal of Chemical Crystallography.

  • Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643.

  • Katz, B. A., et al. (2001). "Design of potent and selective serine protease inhibitors." Chemistry & Biology, 8(11), 1107-1121.

Disclaimer: This guide is for research use only. The compound N-amino-4-fluoropyridine-2-carboximidamide is not approved for diagnostic or therapeutic use in humans.[1]

Sources

"N-amino-4-fluoropyridine-2-carboximidamide" scale-up synthesis problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-amino-4-fluoropyridine-2-carboximidamide

A Guide to Navigating Scale-Up Synthesis Challenges

Welcome to the technical support center for the synthesis of N-amino-4-fluoropyridine-2-carboximidamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your process optimization and troubleshooting efforts. Scaling up is rarely a linear process; it introduces challenges in heat transfer, mixing, and impurity control that can significantly impact yield and purity.[1] This document addresses the most common pitfalls encountered during this complex synthesis and offers field-proven strategies to overcome them.

Proposed Synthetic Pathway

The synthesis of N-amino-4-fluoropyridine-2-carboximidamide is a multi-step process involving sensitive intermediates and challenging transformations. A plausible and scalable route, assembled from established chemical principles, is outlined below. Each step presents unique scale-up considerations that will be addressed in this guide.

G cluster_0 Plausible Synthetic Route A 2-Amino-4-chloropyridine B 2-Amino-4-fluoropyridine A->B Step 1: Halogen Exchange (e.g., KF, high temp) C 4-Fluoropyridine-2- diazonium salt B->C Step 2a: Diazotization (e.g., NaNO₂, H₂SO₄) D 4-Fluoropyridine-2-carbonitrile C->D Step 2b: Sandmeyer Reaction (e.g., CuCN) E 4-Fluoropyridine-2- carboximidamide D->E Step 3: Amidine Formation (e.g., LiN(TMS)₂, NH₄Cl) F N-amino-4-fluoropyridine- 2-carboximidamide E->F Step 4: N-Amination (e.g., MSH, HOSA)

Caption: Plausible multi-step synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Analysis

This section addresses specific problems you might encounter at each stage of the synthesis during scale-up.

Step 1: Halogen Exchange (HALEX) Reaction

Question: My Halex reaction from 2-amino-4-chloropyridine to 2-amino-4-fluoropyridine is stalling, and I'm seeing an increase in impurities. Why is this happening on a larger scale?

Answer: This is a classic scale-up issue related to mass and heat transfer.

  • Causality: The fluorinating agent (e.g., spray-dried potassium fluoride) must be anhydrous and have a high surface area. On a larger scale, inadequate mixing can prevent efficient contact between the solid KF and the dissolved chloropyridine. Furthermore, this reaction requires high temperatures (often >140°C in a polar aprotic solvent like DMF or DMSO).[2] Large reactors have a lower surface-area-to-volume ratio, making it harder to maintain a consistent, high temperature throughout the vessel.[3] This can lead to "cold spots" where the reaction rate drops, resulting in incomplete conversion. The increased residence time at high temperatures can also promote side reactions, such as solvent decomposition or dimerization of the starting material.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure your potassium fluoride is truly anhydrous and of a suitable particle size. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reaction rate.

    • Mixing Efficiency: Verify that the reactor's agitation is sufficient to keep the KF suspended. A switch from magnetic stirring (lab) to mechanical stirring (plant) requires careful optimization of the impeller type and speed.[4]

    • Temperature Monitoring: Use multiple temperature probes if possible to check for thermal gradients within the reactor. Ensure the heating jacket is performing to specification.

    • Solvent Stability: Confirm that your solvent (e.g., DMF) is stable under the reaction conditions for the extended duration of the scaled-up batch.

Step 2: Sandmeyer Reaction (Amino to Cyano)

Question: During the Sandmeyer reaction scale-up, I'm experiencing poor yields and inconsistent results. What are the critical control points?

Answer: The Sandmeyer reaction is notoriously difficult to scale due to the instability of the intermediate diazonium salt. Precise temperature control is paramount.

  • Causality: The initial diazotization of 2-amino-4-fluoropyridine is highly exothermic.[5] In a large batch, the heat generated can overwhelm the reactor's cooling capacity, leading to a temperature spike.[6] Diazonium salts are thermally unstable and can decompose violently or participate in unwanted side reactions (e.g., forming phenols) if the temperature rises above the optimal range (typically 0-5°C). The subsequent reaction with the copper cyanide salt is also exothermic and requires careful control of the addition rate.

  • Troubleshooting Protocol:

    • Controlled Addition: Switch from a batch addition of sodium nitrite to a slow, controlled feed using a dosing pump. This allows the cooling system to keep pace with the heat generation.[7]

    • Cryogenic Cooling: Ensure your reactor's cooling system is robust enough to handle the exotherm. A secondary cooling loop or a jacket fluid capable of reaching sub-zero temperatures may be necessary.

    • Monitor Off-Gassing: Use a flow meter on the reactor vent to monitor the rate of nitrogen evolution. A sudden increase indicates a loss of control over the reaction rate.

    • Quench Strategy: Have a pre-chilled quenching agent (e.g., a solution of sulfamic acid to destroy excess nitrous acid) ready in case of a temperature excursion.

Step 3: Amidine Formation from Nitrile

Question: The conversion of 4-fluoropyridine-2-carbonitrile to the amidine is giving me a mixture of products, and the final product is difficult to purify. How can I improve selectivity and isolation?

Answer: Amidine synthesis from nitriles can be challenging due to the reactivity of the product and the strength of the reagents used. The product itself is a strong base and prone to hydrolysis.[8]

  • Causality: A common method involves the addition of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiN(TMS)₂) followed by an ammonia source.[9] On a large scale, localized excesses of the strong base can lead to side reactions with the pyridine ring. The amidine product is highly polar and basic, making it susceptible to hydrolysis back to the corresponding amide during aqueous workup.[8] Its high polarity also makes extraction from aqueous layers difficult and can complicate crystallization.[10][11]

  • Troubleshooting Protocol:

    • Reverse Addition: Instead of adding the base to the nitrile, consider adding the nitrile solution slowly to the base at low temperature. This maintains a low concentration of the starting material and can minimize side reactions.

    • Anhydrous Workup: Avoid aqueous workups if possible. Quench the reaction with an anhydrous source of ammonium chloride, filter the resulting lithium salts, and remove the solvent under vacuum.

    • Purification Strategy:

      • Salt Formation: Consider forming a salt (e.g., hydrochloride or oxalate) of the amidine. Salts are often more crystalline and less prone to hydrolysis than the free base, simplifying isolation.

      • Solvent Selection: For crystallization of the free base, highly polar aprotic solvents like acetonitrile or isopropanol may be effective. Avoid protic solvents like water or methanol unless you are crystallizing a salt.[12]

Step 4: N-Amination of the Pyridine Ring

Question: The final N-amination step has a very low yield. Is there a more effective reagent or strategy for scale-up?

Answer: N-amination of electron-deficient pyridine rings is inherently challenging. The choice of aminating agent and reaction conditions is critical.

  • Causality: The fluorine atom and the carboximidamide group are both electron-withdrawing, deactivating the pyridine nitrogen towards electrophilic attack. Common aminating agents like hydroxylamine-O-sulfonic acid (HOSA) may not be reactive enough, leading to low conversion.[13] More potent reagents like mesitylsulfonyl hydroxylamine (MSH) are often required.[13] These reactions can also be exothermic and require careful temperature management to prevent decomposition of the reagent and product.

  • Troubleshooting Protocol:

    • Reagent Selection: If using HOSA, consider switching to the more reactive MSH. MSH is generally more efficient for N-aminating deactivated heteroarenes.[13]

    • pH Control: The reaction is sensitive to pH. The pyridine nitrogen must be available as a free base to act as a nucleophile. Ensure any acidic species from previous steps are fully neutralized before starting the amination.

    • Temperature and Dosing: Prepare the MSH solution in situ at low temperatures and add it slowly to the solution of the amidine. Monitor the internal temperature closely to control the exotherm.

    • Inert Atmosphere: Both the aminating agents and the N-amino product can be sensitive to air and moisture. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

General Scale-Up Problems & Solutions

Thermal Hazard Management

Question: How do I systematically assess and control the risks of a runaway reaction during this synthesis?

Answer: A systematic approach combining process understanding and engineering controls is essential for managing exothermic reactions.[14] The diazotization (Step 2) and N-amination (Step 4) are the highest-risk steps.

  • Strategy:

    • Calorimetry Studies: Perform Differential Scanning Calorimetry (DSC) on starting materials and reaction mixtures to determine the onset of decomposition. Use Reaction Calorimetry (RC1) to measure the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is crucial for designing a safe process.

    • Engineering Controls: Ensure the reactor has an adequate cooling capacity, an emergency quenching system, and a properly sized rupture disc. For highly exothermic steps, a semi-batch process (where one reagent is added slowly) is inherently safer than a batch process.[14]

    • Process Controls: Implement strict controls on addition rates and temperature. Use automated systems to shut down reagent feeds if the temperature exceeds a critical limit.

G A Identify Potentially Exothermic Step (e.g., Diazotization) B Perform Reaction Calorimetry (RC1) A->B C Is Heat of Reaction > Safe Limit? B->C D Implement Engineering Controls: - Semi-batch addition - Enhanced cooling - Quench system C->D Yes E Proceed with Standard Batch Operation Under Strict Monitoring C->E No F Scale-Up Process D->F E->F

Caption: Decision workflow for managing thermal hazards.

Impurity Profile Management

Question: I am observing new, unidentified impurities after scale-up. How do I identify and control them?

Answer: Changes in impurity profiles are common during scale-up due to variations in mixing, temperature, and reaction times.[3][15] A proactive approach to impurity management is crucial.

  • Strategy:

    • Forced Degradation Studies: In the lab, subject the starting materials, intermediates, and final product to stress conditions (acid, base, heat, oxidation) to intentionally generate potential impurities. This helps in developing analytical methods that can detect these impurities.

    • Structure Elucidation: Use LC-MS to get a preliminary identification of unknown impurities.[16] Isolate the impurity using preparative HPLC and perform full characterization (e.g., NMR) to confirm its structure.[15]

    • Root Cause Analysis: Once an impurity is identified, trace its origin. Is it from a raw material? Is it a byproduct of a side reaction favored by long reaction times or hot spots?

    • Process Optimization: Adjust reaction parameters (e.g., lower temperature, shorter time, different reagent) to minimize the formation of the specific impurity.

Potential Impurity Potential Origin Control Strategy
2-Amino-4-hydroxypyridineStep 1: Hydrolysis of chloro-intermediateUse anhydrous reagents and solvents; minimize water content.
4-Fluoro-2-hydroxypyridineStep 2: Decomposition of diazonium saltMaintain strict temperature control (<5°C) during diazotization.
4-Fluoropyridine-2-carboxamideStep 3: Incomplete reaction or hydrolysis of amidineEnsure sufficient reagent stoichiometry; use anhydrous workup conditions.[8]
Dimerized byproductsAll stepsOptimize concentration and temperature; ensure efficient mixing to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: The N-H protons in the ¹H NMR spectrum of my final product are very broad. How can I confirm the structure? A1: This is typical for amidines. The broadening is caused by a combination of tautomerism and quadrupolar effects from the nitrogen atoms.[8] To confirm the N-H protons, you can perform a D₂O exchange experiment; the broad N-H signals will disappear. Running the NMR at a lower temperature can sometimes slow the exchange enough to sharpen the signals.

Q2: My final product has poor solubility, making purification by recrystallization difficult. What is the best approach? A2: The combination of the polar pyridine ring, the fluorine atom, and the basic amidine group makes this a challenging compound. First, try a wide range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, ethyl acetate) and polar protic (e.g., isopropanol, ethanol).[12] If the free base is an oil or difficult to crystallize, converting it to a crystalline salt (e.g., HCl, HBr, tartrate) is a highly effective strategy for both purification and handling.

Q3: What are the primary safety concerns when scaling up this synthesis? A3: The two main hazards are: 1) Thermal Runaway during the exothermic diazotization and N-amination steps, which can lead to rapid pressure buildup.[5][14] 2) Toxic Reagents and Byproducts , including the use of copper cyanide (highly toxic) in the Sandmeyer reaction and the handling of potent, potentially unstable aminating agents. A thorough safety review (e.g., HAZOP analysis) should be conducted before any scale-up operation.[3]

References

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